Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane
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Overview
Description
Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane is a chemical compound with the molecular formula C15H16O4S3 and a molecular weight of 356.48 g/mol It is known for its unique structure, which includes both sulfonium and sulfone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane typically involves the reaction of dimethyl sulfide with bis(phenylsulfonyl)methane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce sulfides .
Scientific Research Applications
Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane involves its interaction with molecular targets and pathways. The sulfonium group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Bis(phenylsulfonyl)methane: A related compound with similar sulfone groups but lacking the sulfonium group.
Dimethyl sulfone: Another sulfur-containing compound with different chemical properties and applications.
Uniqueness
Bis(benzenesulfonyl)methylidene-dimethyl-lambda4-sulfane is unique due to the presence of both sulfonium and sulfone groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in various fields of research .
Properties
IUPAC Name |
bis(benzenesulfonyl)methylidene-dimethyl-λ4-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S3/c1-20(2)15(21(16,17)13-9-5-3-6-10-13)22(18,19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWHCQPXIBQXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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